molecular formula C8H10N2O B1626699 2-Amino-4,6-dimethylpyridine-3-carbaldehyde CAS No. 33853-69-9

2-Amino-4,6-dimethylpyridine-3-carbaldehyde

Cat. No. B1626699
Key on ui cas rn: 33853-69-9
M. Wt: 150.18 g/mol
InChI Key: FNPREIDDZNSNDD-UHFFFAOYSA-N
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Patent
US03993656

Procedure details

N1 -(2-amino-4,6-dimethylnicotinoyl)-N2 -benzenesulfonyl hydrazine isopropanolate (62.0 g., 0.163 mole) is divided into two portions. To each portion, ethylene glycol (300 ml.) is added and the mixture heated to 160° C. prior to the addition of anhydrous sodium carbonate (30 g.) in one portion with vigorous stirring. The mixture is allowed to cool and then is poured into water. The two runs are combined and the product isolated by extraction with chloroform. Following recrystallization from carbon tetrachloride the product melts at 152°-158° C. Further recrystallization from the same solvent raises the melting point to 162°-166° C.
Name
N1 -(2-amino-4,6-dimethylnicotinoyl)-N2 -benzenesulfonyl hydrazine isopropanolate
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O-])(C)C.[NH2:5][C:6]1[N:24]=[C:23]([CH3:25])[CH:22]=[C:21]([CH3:26])[C:7]=1[C:8](NNS(C1C=CC=CC=1)(=O)=O)=[O:9].C(O)CO.C(=O)([O-])[O-].[Na+].[Na+].O>C(Cl)(Cl)Cl>[NH2:5][C:6]1[N:24]=[C:23]([CH3:25])[CH:22]=[C:21]([CH3:26])[C:7]=1[CH:8]=[O:9] |f:0.1,3.4.5|

Inputs

Step One
Name
N1 -(2-amino-4,6-dimethylnicotinoyl)-N2 -benzenesulfonyl hydrazine isopropanolate
Quantity
62 g
Type
reactant
Smiles
C(C)(C)[O-].NC1=C(C(=O)NNS(=O)(=O)C2=CC=CC=C2)C(=CC(=N1)C)C
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
recrystallization from carbon tetrachloride the product melts at 152°-158° C
CUSTOM
Type
CUSTOM
Details
Further recrystallization from the same solvent
TEMPERATURE
Type
TEMPERATURE
Details
raises the melting point to 162°-166° C.

Outcomes

Product
Name
Type
Smiles
NC1=C(C=O)C(=CC(=N1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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